molecular formula C10H8N4O3S B13050564 3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide

3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide

Cat. No.: B13050564
M. Wt: 264.26 g/mol
InChI Key: KQFWFGBCIJPQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide is a synthetic indazole derivative offered for research purposes. Indazole-containing compounds are a significant class of heterocyclic molecules featuring a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring . These compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles and are building blocks for numerous therapeutic compounds . Indazole-5-carboxamide derivatives, in particular, have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target of interest in neurological research . The structural motif of substituting the indazole core at the 5-position with a carboxamide group, and further modifying the sulfonamide nitrogen, is a established strategy in drug discovery to fine-tune biological activity and physicochemical properties . Our supply of this compound is characterized by high purity, ensuring reliability for your investigative work in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new mechanisms of action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

3-cyano-N-methylsulfonyl-1H-indazole-5-carboxamide

InChI

InChI=1S/C10H8N4O3S/c1-18(16,17)14-10(15)6-2-3-8-7(4-6)9(5-11)13-12-8/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

KQFWFGBCIJPQBD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC2=C(C=C1)NN=C2C#N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

The compound is being explored as a lead candidate for developing new drugs aimed at treating inflammatory diseases. Its unique structural features suggest that it may exhibit specific biological activities, making it a valuable target for further research. The presence of functional groups such as the cyano and carboxamide allows for various chemical transformations, which can be exploited to enhance its therapeutic profile .

Binding Affinity Studies
Molecular docking studies have been conducted to investigate the binding affinity of 3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide to various biological targets, including enzymes like xanthine oxidase. These studies are crucial for understanding the structure-activity relationship (SAR) and guiding modifications to improve efficacy and selectivity .

Antiviral Properties
Research has indicated that compounds similar to this compound may possess antiviral properties. For instance, derivatives of indazole have been evaluated for their activity against viruses by inhibiting specific viral proteases . The compound's ability to inhibit cysteine proteases could position it as a candidate for antiviral drug development.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step must be carefully controlled to achieve high yields and purity. The detailed synthetic pathways are essential for producing this compound in sufficient quantities for research purposes .

Case Studies and Research Findings

Recent studies have highlighted the potential of indazole derivatives, including this compound, in various applications:

  • Antiparasitic Activity : Some indazole derivatives have shown promising results against protozoan pathogens, outperforming traditional treatments like metronidazole in terms of potency .
  • Anticancer Activity : Research indicates that certain structural modifications can enhance anticancer properties, suggesting that further exploration of this compound could yield significant therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide with key analogs, focusing on structural variations, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

PF-05241328 (1-(5-Chloro-6-isobutoxy-3-pyridinyl)-3-methyl-N-(methylsulfonyl)-1H-indazole-5-carboxamide)
  • Structural Differences: PF-05241328 incorporates a 5-chloro-6-isobutoxy-pyridinyl group at position 1 of the indazole, a methyl group at position 3, and a methylsulfonyl carboxamide at position 4. In contrast, the target compound replaces the methyl group at position 3 with a cyano group and lacks the pyridinyl substituent.
  • Physicochemical Properties: Property Target Compound (Hypothesized) PF-05241328 Molecular Formula C₁₃H₁₁N₅O₃S C₁₉H₂₁ClN₄O₄S Molecular Weight ~341.3 g/mol 436.912 g/mol LogP ~2.5 (estimated) 3.97 Solubility Moderate (due to cyano group) Low (lipophilic substituents)
  • Biological Activity: PF-05241328 is a selective inhibitor of the Nav1.7 sodium channel, with its chloro and isobutoxy groups enhancing target engagement.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3e)
  • Structural Differences: These pyrazole-carboxamide derivatives lack the indazole core and methylsulfonyl group but share the cyano and carboxamide functionalities. For example, compound 3a has a phenyl group at position 1 and a chloro substituent at position 5 .
  • Synthetic Yields : Derivatives like 3a–3e were synthesized in 62–71% yields using EDCI/HOBt-mediated coupling, suggesting that similar methods could apply to the target compound .
  • Thermal Stability : Melting points for these analogs range from 123–183°C, indicating that the target compound (with a rigid indazole core) may exhibit higher thermal stability .

Sulfonamide-Containing Analogues

N-Substituted Ethyl-1H-Indazole-3-Carboxylates (Bistocchi et al., 1981)
  • Functional Group Comparison : Replacing the carboxylate group in these analogs with a methylsulfonyl carboxamide (as in the target compound) improves metabolic resistance and water solubility. Sulfonamide groups are less prone to enzymatic hydrolysis than esters .

Cyano-Substituted Derivatives

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide
  • Toxicological Profile: This analog (CAS 6972-77-6) shares a cyano group but lacks the indazole scaffold. Its toxicity is uncharacterized, underscoring the need for rigorous safety profiling of the target compound .

Key Research Findings and Implications

Activity Modulation: The cyano group in this compound likely enhances binding specificity compared to methyl-substituted analogs like PF-05241328, though this requires experimental validation .

Synthetic Feasibility : High yields (62–71%) for pyrazole-carboxamide derivatives suggest efficient routes for synthesizing the target compound using EDCI/HOBt-mediated coupling .

Metabolic Stability : The methylsulfonyl group may confer resistance to cytochrome P450-mediated metabolism, a advantage over ester-containing analogs .

Biological Activity

3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNOS and a molecular weight of approximately 264.26 g/mol. Its structure includes a cyano group, a methylsulfonyl moiety, and an indazole core, which contribute to its diverse biological activities. The presence of these functional groups allows for various chemical transformations and interactions with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (breast)2.29Induces apoptosis, disrupts microtubule structures
HCT-116 (colon)4.43G2/M phase arrest

2. Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. Molecular docking studies suggest that it interacts with key enzymes involved in inflammatory pathways, such as xanthine oxidase. This interaction may help reduce inflammation in various models of disease.

Table 2: Inhibition Data for Inflammatory Pathways

EnzymeIC50 (μM)Reference Compound
Xanthine Oxidase1.5Allopurinol
TNF-alpha Release2.3Dexamethasone

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Indazole Core : Using cyclization reactions involving suitable precursors.
  • Introduction of the Cyano Group : Employing nucleophilic substitution methods.
  • Methylsulfonyl Group Attachment : Utilizing sulfonylation reactions to achieve the final structure.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapy agents like doxorubicin. The study highlighted its potential as a dual-targeted anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Results indicated a marked reduction in inflammatory markers, supporting its utility in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.